2-Chloro-4-(ethylamino)benzonitrile
Overview
Description
Scientific Research Applications
Analgesic Effects
A study conducted by Yasushige Akada and colleagues in 2006 explored a novel compound, M58373, which shows inhibitory activity on neurotoxin binding to voltage-gated sodium channels. This compound demonstrated potent analgesic effects on formalin-induced and neuropathic pain in rats, suggesting its potential as a prototype for novel anti-neuropathic pain agents (Akada et al., 2006).
Neuroleptic Activity
Research by S. Iwanami et al. in 1981 on benzamides of N,N-disubstituted ethylenediamines revealed compounds with significant inhibitory effects on apomorphine-induced stereotyped behavior in rats. This study found a good correlation between structure and activity, identifying compounds with enhanced neuroleptic activity, suggesting their use in treating psychosis with fewer side effects (Iwanami et al., 1981).
Central Nervous System Effects
A study on the psychopharmacological properties of benzonitrile in mice showed that it decreased motility, muscular force, and inquisitiveness, suggesting a central site of action that might interfere with the release or action of central amines (Cheav et al., 1990).
Anti-acetylcholinesterase Activity
Research by H. Sugimoto and colleagues in 1990 on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives found that these compounds had substantial anti-acetylcholinesterase (anti-AChE) activity. This finding suggests their potential as potent inhibitors of acetylcholinesterase and their use as antidementia agents (Sugimoto et al., 1990).
Alpha 2-adrenoceptor Agonist
A study by R. Virtanen et al. in 1988 on medetomidine demonstrated its potent, selective, and specific alpha 2-adrenoceptor agonist activity, suggesting its classification based on these results and its potential therapeutic applications (Virtanen et al., 1988).
Safety And Hazards
properties
IUPAC Name |
2-chloro-4-(ethylamino)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c1-2-12-8-4-3-7(6-11)9(10)5-8/h3-5,12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQMYDLOWGUZCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=C(C=C1)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(ethylamino)benzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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